Ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate
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Overview
Description
Ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound is characterized by its unique structure, which includes a formyl group attached to a phenyl ring, a methyl group, and an ethyl ester moiety. The compound’s distinct structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a substituted benzene ring followed by esterification. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the acylation process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol.
Substitution: Concentrated nitric acid (HNO3) for nitration, and bromine (Br2) in the presence of a catalyst for halogenation.
Major Products:
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate largely depends on its interaction with biological molecules. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ester moiety can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may further interact with biological targets .
Comparison with Similar Compounds
- 3-Formylphenylboronic Acid
- 4-Formylphenylboronic Acid
- N-(4-Bromo-2-formylphenyl)acetamide
Comparison: Ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate is unique due to its combination of a formyl group, a phenyl ring, and an ester moiety. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, while 3-formylphenylboronic acid and 4-formylphenylboronic acid are primarily used in Suzuki-Miyaura coupling reactions, this compound finds broader applications in both chemical synthesis and biological studies .
Biological Activity
Introduction
Ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its effects on various cellular processes, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its molecular formula C14H16O3 and its structural features, which include an ethyl ester group and a conjugated double bond system. This structure is crucial for its biological interactions.
Antiproliferative Activity
Research has shown that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that certain analogues can inhibit cell growth in human cancer cells such as MCF7 (breast carcinoma), HT-29 (colon carcinoma), and M21 (skin melanoma). The mechanism of action appears to involve disruption of the cell cycle and induction of apoptosis.
Table 1: Antiproliferative Activity of Ethyl Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF7 | 15.2 | Cell cycle arrest at G2/M phase |
Compound B | HT-29 | 12.5 | Induction of apoptosis |
Compound C | M21 | 18.0 | Cytoskeletal disruption |
Antimicrobial Activity
In addition to anticancer properties, this compound derivatives have been evaluated for antimicrobial activity . Studies indicate that these compounds exhibit significant inhibition against various bacterial strains, suggesting their potential as therapeutic agents in treating infections.
Table 2: Antimicrobial Activity Profile
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Compound D | E. coli | 15 |
Compound E | S. aureus | 18 |
Compound F | P. aeruginosa | 12 |
Mechanistic Studies
Mechanistic investigations into the biological activity of this compound have revealed interactions with key cellular pathways. For example, some studies suggest that this compound may modulate the expression of genes involved in apoptosis and cell proliferation, potentially through the inhibition of specific kinases or transcription factors.
Case Study 1: Anticancer Efficacy
A study conducted on a series of ethyl derivatives demonstrated their efficacy in inhibiting tumor growth in vivo using chick chorioallantoic membrane assays. The results indicated that these compounds could effectively block angiogenesis and tumor progression, comparable to established chemotherapeutic agents.
Case Study 2: Antimicrobial Potential
Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The findings highlighted the compound's ability to enhance the effectiveness of conventional antibiotics, suggesting a synergistic effect that could be exploited in clinical settings.
Properties
CAS No. |
740816-18-6 |
---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate |
InChI |
InChI=1S/C14H16O3/c1-3-17-14(16)9-11(2)8-12-6-4-5-7-13(12)10-15/h4-7,9-10H,3,8H2,1-2H3 |
InChI Key |
ZTASFEYGZHVNCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)CC1=CC=CC=C1C=O |
Origin of Product |
United States |
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